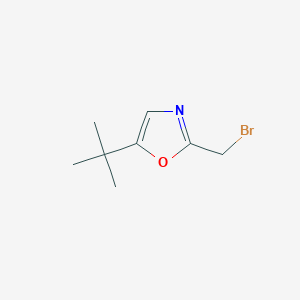
2-bromo-6-ethylpyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“2-bromo-6-ethylpyridine-3-carboxylic acid” is an organic compound with the CAS Number: 1256821-41-6 . It has a molecular weight of 230.06 and its IUPAC name is 2-bromo-6-ethylnicotinic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “2-bromo-6-ethylpyridine-3-carboxylic acid” is C8H8BrNO2 . The InChI Code is 1S/C8H8BrNO2/c1-2-5-3-4-6 (8 (11)12)7 (9)10-5/h3-4H,2H2,1H3, (H,11,12) . This indicates that the compound contains a bromine atom attached to the second carbon of the pyridine ring, an ethyl group attached to the sixth carbon, and a carboxylic acid group attached to the third carbon.Physical And Chemical Properties Analysis
“2-bromo-6-ethylpyridine-3-carboxylic acid” is a powder at room temperature . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and others .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-bromo-6-ethylpyridine-3-carboxylic acid can be achieved through a multi-step process involving the bromination of 6-ethylpyridine-3-carboxylic acid followed by further reactions to introduce the desired functional groups.", "Starting Materials": [ "6-ethylpyridine-3-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Bromination of 6-ethylpyridine-3-carboxylic acid using bromine in acetic acid to yield 2-bromo-6-ethylpyridine-3-carboxylic acid", "Step 2: Oxidation of the brominated product using hydrogen peroxide and sodium hydroxide to yield 2-bromo-6-ethylpyridine-3-carboxylic acid", "Step 3: Esterification of the carboxylic acid group using ethanol and sulfuric acid to yield the final product, 2-bromo-6-ethylpyridine-3-carboxylic acid" ] } | |
CAS-Nummer |
1256821-41-6 |
Produktname |
2-bromo-6-ethylpyridine-3-carboxylic acid |
Molekularformel |
C8H8BrNO2 |
Molekulargewicht |
230.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



